

2-Chloro-5-methylthiazole synthesis and properties

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Compound of Interest

Compound Name: 2-Chloro-5-methylthiazole

Cat. No.: B1589247

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An In-Depth Technical Guide to the Synthesis and Properties of **2-Chloro-5-methylthiazole**

Abstract

This technical guide provides a comprehensive overview of **2-chloro-5-methylthiazole**, a pivotal heterocyclic intermediate in the synthesis of high-value agrochemicals and pharmaceuticals. We delve into the principal synthetic methodologies, with a detailed focus on the Sandmeyer reaction pathway, including the preparation of the requisite precursor, 2-amino-5-methylthiazole. The document elucidates the compound's key physicochemical and spectroscopic properties, discusses its chemical reactivity, and outlines critical safety and handling protocols. This guide is intended for researchers, chemists, and process development professionals engaged in the fields of medicinal chemistry and crop protection, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of 2-Chloro-5-methylthiazole

The thiazole ring is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous bioactive molecules, including the revolutionary penicillin antibiotics.^[1] **2-Chloro-5-methylthiazole** (CAS No: 33342-65-3) has emerged as a critical building block, primarily due to its bifunctional nature. The chlorine atom at the 2-position and the methyl group at the 5-position (which can be further functionalized) offer strategic handles for molecular elaboration.

Its most notable applications are as a key intermediate in the synthesis of neonicotinoid insecticides, such as Thiamethoxam and Clothianidin, and the HIV protease inhibitor Ritonavir. [2][3] The high demand for these end-products necessitates robust, scalable, and well-understood synthetic routes to this intermediate. This guide aims to consolidate the essential technical knowledge surrounding its synthesis and chemical behavior.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is fundamental for its effective use in synthesis, purification, and formulation.

Property	Value	Source(s)
CAS Number	33342-65-3	[4]
Molecular Formula	C ₄ H ₄ CINS	[4]
Molecular Weight	133.6 g/mol	[4]
Appearance	Colorless to light yellow liquid	[5]
Boiling Point	202.66 °C	[4]
SMILES	CC1=CN=C(S1)Cl	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of **2-chloro-5-methylthiazole**. While comprehensive public spectra are scarce, data from analogous structures and patent literature allow for a reliable prediction of its NMR signatures.

- ¹H NMR (Proton NMR): The spectrum is expected to be simple, featuring a singlet for the methyl protons (CH₃) typically around δ 2.3-2.5 ppm and a singlet for the lone proton on the thiazole ring (C4-H) at approximately δ 7.2-7.4 ppm.
- ¹³C NMR (Carbon NMR): The carbon spectrum would show distinct signals for the four carbons: the methyl carbon, the two heterocyclic carbons (C4 and C5), and the carbon bearing the chlorine atom (C2).

Core Synthesis Methodologies

The synthesis of **2-chloro-5-methylthiazole** is most classically achieved via a Sandmeyer reaction starting from its amino precursor. This section provides a detailed, validated protocol for this transformation, including the necessary preparation of the starting material.

Primary Route: Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.^{[6][7][8]} This method is highly effective for introducing a chlorine atom at the 2-position of the thiazole ring, a transformation not readily achievable through direct electrophilic chlorination.

Causality of Method Choice: The choice of the Sandmeyer reaction is dictated by the electronic nature of the thiazole ring. The 2-amino group provides a synthetic handle to generate a highly reactive diazonium salt. The subsequent copper(I)-catalyzed decomposition of this salt facilitates a radical-nucleophilic aromatic substitution, effectively replacing the diazo group with a chloride ion.^[7]

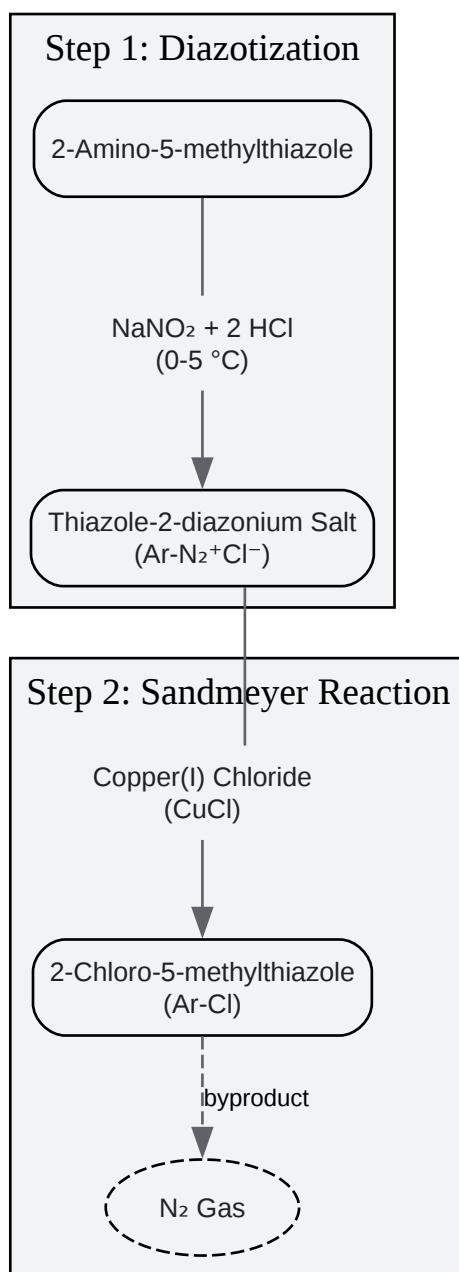
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Diagram: The Sandmeyer Reaction Pathway.

Synthesis of Precursor: 2-Amino-5-methylthiazole

The economic viability and success of the Sandmeyer reaction depend on the efficient preparation of the starting amine. 2-Amino-5-methylthiazole can be synthesized from readily available precursors.

Protocol: Hantzsch-type Synthesis of 2-Amino-5-methylthiazole

This protocol is adapted from established procedures involving the cyclocondensation of an α -halocarbonyl with a thioamide-containing compound.[9][10]

- **Reaction Setup:** In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
- **Reagents:** Charge the flask with 2-chloropropionaldehyde (or α -bromopropionaldehyde) and an equimolar amount of thiourea.[9][10] Use a suitable solvent such as ethanol.
- **Reaction:** Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture. Neutralize with a base, such as a 50% sodium hydroxide solution, which will cause the product to precipitate.[9]
- **Purification:** Filter the crude solid product. The remaining solid can be washed with cold water to remove inorganic salts. Recrystallization from water or an ethanol/water mixture yields light yellow, needle-shaped crystals of 2-amino-5-methylthiazole with a melting point of 94-96 °C.[9]

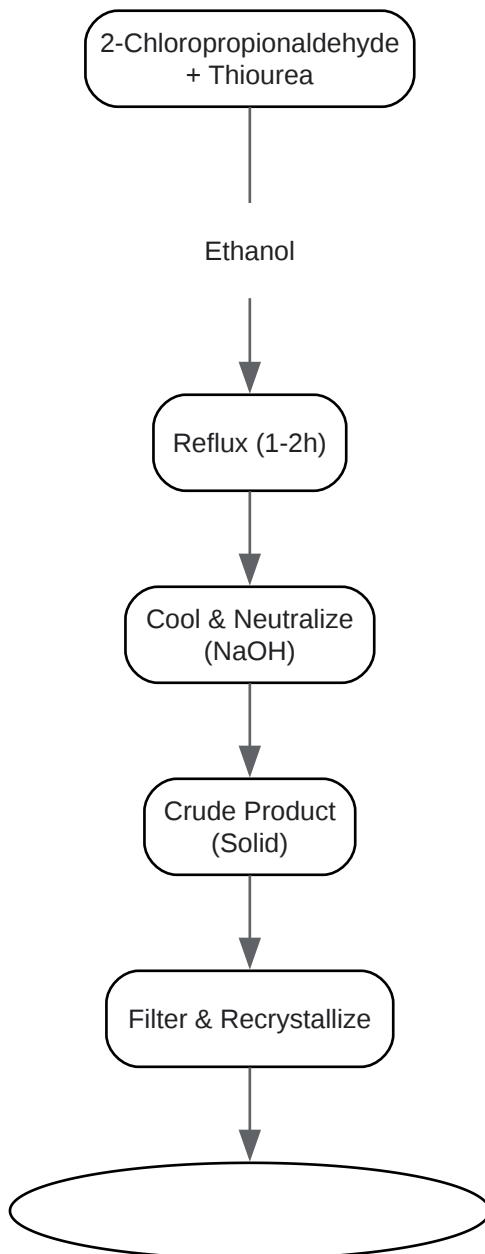
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Diagram: Workflow for 2-Amino-5-methylthiazole Synthesis.

Detailed Protocol: Sandmeyer Conversion to 2-Chloro-5-methylthiazole

This protocol is a self-validating system; successful diazotization is visually indicated, and product formation can be monitored by GC or TLC.

- **Diazotization:**
 - Suspend 2-amino-5-methylthiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
 - Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
 - Prepare a solution of sodium nitrite (NaNO_2 , ~1.1 equivalents) in a minimal amount of cold water.
 - Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C. The formation of the clear diazonium salt solution indicates the completion of this step.[6]
- **Sandmeyer Reaction:**
 - In a separate flask, prepare a solution of copper(I) chloride (CuCl , catalytic to stoichiometric amounts) in concentrated hydrochloric acid.
 - Cool the CuCl solution to 0-5 °C.
 - Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas (N_2) will be observed.[7]
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
- **Isolation and Purification:**
 - Transfer the reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.
 - Wash the combined organic layers with water and then with a dilute sodium bicarbonate solution to remove any residual acid.
 - Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

- Filter off the drying agent and remove the solvent by rotary evaporation.
- The crude product can be purified by vacuum distillation to yield **2-chloro-5-methylthiazole** as a colorless to pale yellow liquid.[10]

Safety, Handling, and Storage

2-Chloro-5-methylthiazole and its precursors are hazardous materials and must be handled with appropriate precautions.

Compound	Key Hazards	Recommended Precautions
2-Chloro-5-methylthiazole	Harmful if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage.[11][12]	Handle in a fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors.
Sodium Nitrite	Oxidizer, Toxic	Keep away from combustible materials. Avoid ingestion and contact with skin.
Thiourea	Suspected carcinogen	Handle with care, minimizing dust formation. Use appropriate personal protective equipment.
Hydrochloric Acid	Corrosive	Causes severe burns. Handle with extreme care in a fume hood.

Storage: Store **2-chloro-5-methylthiazole** in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.[13]

Conclusion

2-Chloro-5-methylthiazole is a high-value intermediate whose synthesis is well-established and scalable. The Sandmeyer reaction of 2-amino-5-methylthiazole remains the most reliable and versatile method for its laboratory and industrial preparation. A disciplined approach to the

synthesis, including the careful execution of the diazotization step at low temperatures and adherence to strict safety protocols, is paramount for achieving high yields and ensuring operator safety. The information and protocols provided in this guide serve as a robust foundation for chemists and researchers working with this important heterocyclic building block.

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